molecular formula C11H12N2O B13219215 4-[(2-methoxyphenyl)methyl]-1H-imidazole

4-[(2-methoxyphenyl)methyl]-1H-imidazole

Cat. No.: B13219215
M. Wt: 188.23 g/mol
InChI Key: AMHFVWFYEUUITF-UHFFFAOYSA-N
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Description

4-[(2-methoxyphenyl)methyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyphenyl)methyl]-1H-imidazole typically involves the reaction of 2-methoxybenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxyphenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Reagents like sodium hydride or lithium aluminum hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(2-hydroxyphenyl)methyl]-1H-imidazole.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-methoxyphenyl)methyl]-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyphenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.

    Benzimidazole derivatives: Compounds with similar imidazole rings but different substituents, used in various applications.

Uniqueness

4-[(2-methoxyphenyl)methyl]-1H-imidazole is unique due to its specific combination of the methoxyphenyl group and the imidazole ring

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1H-imidazole

InChI

InChI=1S/C11H12N2O/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10/h2-5,7-8H,6H2,1H3,(H,12,13)

InChI Key

AMHFVWFYEUUITF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CN=CN2

Origin of Product

United States

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